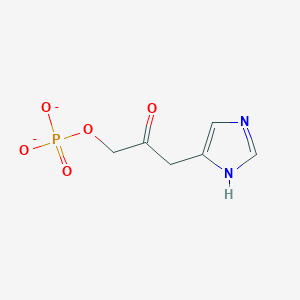
3-(Imidazol-4-yl)-2-oxopropyl phosphate(2-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Imidazole acetol-phosphate belongs to the class of organic compounds known as monoalkyl phosphates. These are organic compounds containing a phosphate group that is linked to exactly one alkyl chain. Imidazole acetol-phosphate is soluble (in water) and a moderately acidic compound (based on its pKa). Imidazole acetol-phosphate exists in all eukaryotes, ranging from yeast to humans. Imidazole acetol-phosphate participates in a number of enzymatic reactions. In particular, Imidazole acetol-phosphate can be biosynthesized from D-erythro-imidazole-glycerol-phosphate; which is mediated by the enzyme imidazole glycerol-phosphate dehydratase. In addition, Imidazole acetol-phosphate and L-glutamic acid can be converted into oxoglutaric acid and L-histidinol phosphate; which is mediated by the enzyme histidinol-phosphate aminotransferase. Outside of the human body, imidazole acetol-phosphate can be found in a number of food items such as guava, adzuki bean, sourdough, and black radish. This makes imidazole acetol-phosphate a potential biomarker for the consumption of these food products.
3-(imidazol-4-yl)-2-oxopropyl dihydrogen phosphate is an oxoalkyl phosphate and a member of imidazoles. It has a role as an Escherichia coli metabolite. It is a conjugate acid of a 3-(imidazol-4-yl)-2-oxopropyl phosphate(2-).
Wissenschaftliche Forschungsanwendungen
Enzyme Catalysis and Mechanism
- Imidazoleglycerol-Phosphate Dehydratase (IGPD) Mechanism : The IGPD enzyme catalyzes the dehydration of imidazoleglycerol phosphate (IGP) to 3-(1H-imidazol-4-yl)-2-oxopropyl dihydrogen phosphate during histidine biosynthesis. Research shows the structural changes in IGPD from Arabidopsis thaliana during different catalytic stages, revealing critical metal coordination switches for catalysis (Bisson et al., 2015).
Drug Target Investigation
- Sphingosine-1-Phosphate Lyase (S1PL) as a Drug Target : S1PL catalyzes the decomposition of sphingosine-1-phosphate (S1P) and is identified as a potential drug target for autoimmune disorders. Studies have explored analogues of 3-(Imidazol-4-yl)-2-oxopropyl phosphate(2-) for reducing S1PL activity, impacting lymphocyte trafficking and autoimmune disease development (Bagdanoff et al., 2009).
Organophosphate Poisoning Treatment
- Treatment of Organophosphate Poisoning : Research into treatments for organophosphate (OP) poisoning highlights the use of uncharged oximes containing imidazole functional groups. These compounds can cross the blood-brain barrier and have been tested for reactivating acetylcholinesterase inhibited by OPs (Kovarik et al., 2013).
Inorganic Chemistry and Materials Science
- Synthesis of Zinc Phosphates : The synthesis of new zinc phosphates in the presence of imidazole-containing ligands has been explored. These compounds have potential applications in designing inorganic-organic open frameworks (Fan et al., 2005).
Proton Conductivity
- Ionic Coordination Networks for Proton Conductivity : A study on an ionic coordination network made of protonated imidazole and anionic zinc phosphate chains demonstrates its ability to act as an ionic plastic crystal, offering significant proton conductivity without humidity (Horike et al., 2012).
Eigenschaften
CAS-Nummer |
99979-59-6 |
|---|---|
Produktname |
3-(Imidazol-4-yl)-2-oxopropyl phosphate(2-) |
Molekularformel |
C6H9N2O5P |
Molekulargewicht |
220.12 g/mol |
IUPAC-Name |
[3-(1H-imidazol-5-yl)-2-oxopropyl] phosphate |
InChI |
InChI=1S/C6H9N2O5P/c9-6(3-13-14(10,11)12)1-5-2-7-4-8-5/h2,4H,1,3H2,(H,7,8)(H2,10,11,12)/p-2 |
InChI-Schlüssel |
YCFFMSOLUMRAMD-UHFFFAOYSA-N |
SMILES |
C1=C(NC=N1)CC(=O)COP(=O)([O-])[O-] |
Kanonische SMILES |
C1=C(NC=N1)CC(=O)COP(=O)(O)O |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



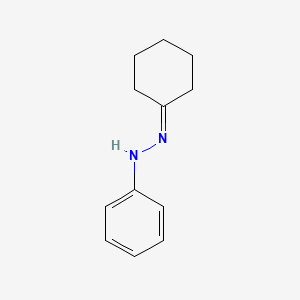

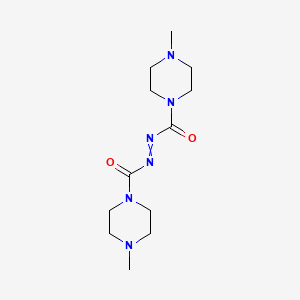

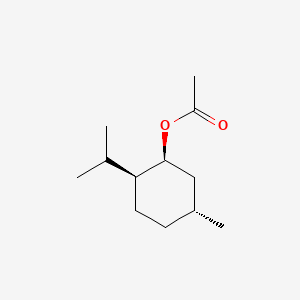

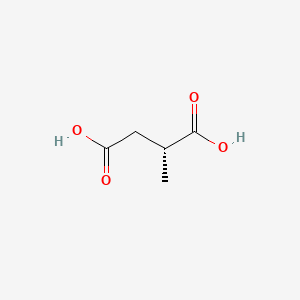

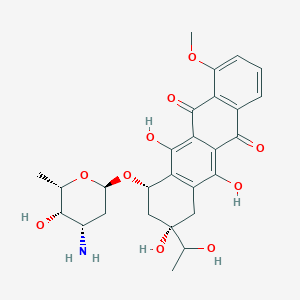
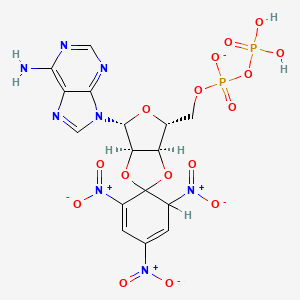
![2-[[[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methyl-3-furanyl]-oxomethyl]amino]pentanedioic acid dimethyl ester](/img/structure/B1199904.png)
![4,5-Dichloro-3-isothiazolecarboxylic acid [1-(2-furanylmethylamino)-1-oxopropan-2-yl] ester](/img/structure/B1199905.png)
![5-Fluoro-1-[1-[[1-(2-phenylethyl)-5-tetrazolyl]methyl]-4-piperidinyl]benzotriazole](/img/structure/B1199906.png)
![2-[[5-(Ethoxymethyl)-2-methyl-4-pyrimidinyl]amino]-1-(5-methoxy-1,2-dimethyl-3-indolyl)ethanone](/img/structure/B1199907.png)